1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure.
Vorbereitungsmethoden
The synthesis of 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like spirooxindoles.
Analyse Chemischer Reaktionen
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirooxindoles, such as:
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile These compounds share similar spirocyclic structures but differ in their specific substituents and biological activities. The unique fluorophenyl sulfonyl group in 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one contributes to its distinct chemical and biological properties .
Biologische Aktivität
1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antiparasitic, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves multiple steps including cyclization, deprotonation, and coupling reactions. The compound can be synthesized from key intermediates such as spirochromanones and aryl sulfonyl chlorides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. In a study involving several spirochromanones, derivatives similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. Specifically, compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Antiparasitic Activity
Research indicates that compounds within the spirochromanone class demonstrate promising antiparasitic effects. For instance, derivatives have shown activity against Trypanosoma brucei and Leishmania infantum with IC50 values in the low micromolar range (1.72-4.43 µM). The mechanism of action is believed to involve inhibition of specific parasitic enzymes crucial for their survival .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of spirochromanone derivatives:
- Antibacterial Study : A comparative analysis revealed that spirochromanones with electron-withdrawing groups such as fluorine showed improved antibacterial potency against Staphylococcus aureus and Escherichia coli compared to their analogs without such substitutions .
- Antiparasitic Evaluation : A study focusing on chroman-4-one derivatives demonstrated effective inhibition of Trypanosoma brucei PTR1 enzyme with selectivity indices greater than 7, suggesting minimal toxicity towards human cells while effectively targeting parasites .
- Cytotoxicity Testing : In vitro assessments indicated that the compound exhibited significant cytotoxicity against murine leukemia cells with IC50 values around 9.6 µM, which is considerably lower than many existing chemotherapeutic agents .
Eigenschaften
IUPAC Name |
1'-(2-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-15-6-2-4-8-18(15)26(23,24)21-11-9-19(10-12-21)13-16(22)14-5-1-3-7-17(14)25-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOAUUFUHRSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.